N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE involves multiple steps, starting with the preparation of the individual components. The indole derivative, pyridine derivative, and the dimethylphenyl group are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]formamide: Shares the indole and ethyl groups but differs in the overall structure and functional groups.
N-(2,5-DIMETHYLPHENYL)-N’-[2-(1H-INDOL-3-YL)ETHYL]THIOUREA: Similar in having the dimethylphenyl and indole groups but contains a thiourea moiety instead of the formamido and pyridinyl groups.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-{N-[2-(1H-INDOL-3-YL)ETHYL]-1-(PYRIDIN-2-YL)FORMAMIDO}-2-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H32N4O2 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H32N4O2/c1-5-29(4,28(35)32-26-20(2)11-10-12-21(26)3)33(27(34)25-15-8-9-17-30-25)18-16-22-19-31-24-14-7-6-13-23(22)24/h6-15,17,19,31H,5,16,18H2,1-4H3,(H,32,35) |
InChI Key |
KQXLXTDIZAXOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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